molecular formula C6H2Cl3FO2S B1407774 2,3-Dichloro-6-fluorobenzenesulfonyl chloride CAS No. 1706446-66-3

2,3-Dichloro-6-fluorobenzenesulfonyl chloride

Cat. No.: B1407774
CAS No.: 1706446-66-3
M. Wt: 263.5 g/mol
InChI Key: AJMMLUHUCSXISX-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3-Dichloro-6-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

    Common Reagents and Conditions: Typical reagents used in these reactions include thionyl chloride, dimethylformamide, and various nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzenesulfonyl chloride is widely used in scientific research, particularly in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

2,3-Dichloro-6-fluorobenzenesulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis.

Biological Activity

2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a sulfonamide derivative known for its diverse biological activities, particularly as an inhibitor in various enzymatic processes. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

The molecular formula of this compound is C6_6H2_2Cl3_3FOS, and it features a sulfonyl chloride functional group that is critical for its reactivity and biological activity. Its structure allows for interactions with various biological targets, enhancing its efficacy as a pharmaceutical agent.

The biological activity of this compound primarily stems from its role as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in tumor progression and metastasis. Inhibition of ATX can reduce cancer cell invasion and metastasis, making this compound a candidate for cancer therapy.

Inhibition of Autotaxin

A study demonstrated that derivatives of benzene-sulfonamide, including this compound, exhibited significant inhibition of ATX with IC50_{50} values in the nanomolar range. The compound's mechanism involves competitive inhibition by binding to a hydrophobic pocket of the enzyme, thereby preventing substrate access.

CompoundIC50_{50} (nM)Target EnzymeEffect on Cell Line
This compound~9AutotaxinReduced melanoma metastasis
Compound 3b~9AutotaxinReduced chemoresistance
Compound 14~35AutotaxinInhibitory effect

Anti-Cancer Activity

Research indicates that this compound can significantly reduce the metastatic potential of melanoma cells in vitro. This was evidenced by decreased invasion in assays using A2058 human melanoma cells when treated with the compound.

Case Study 1: Melanoma Metastasis

In a controlled experiment involving A2058 human melanoma cells, treatment with this compound resulted in a substantial decrease in cell invasion compared to untreated controls. This highlights the compound's potential as a therapeutic agent against metastatic melanoma.

Case Study 2: Chemoresistance in Breast Cancer

Another study explored the effects of this compound on breast cancer stem-like cells. The results indicated that it effectively reduced chemoresistance to paclitaxel, suggesting that it may enhance the efficacy of existing chemotherapeutic agents.

Properties

IUPAC Name

2,3-dichloro-6-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMMLUHUCSXISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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